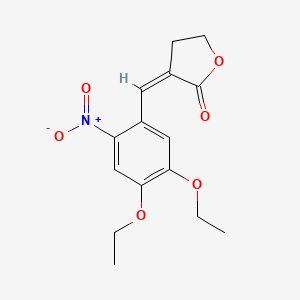
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dihydrofuranone ring substituted with a nitrobenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one.
Condensation Reaction: The key step involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with dihydrofuran-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The dihydrofuranone ring can be oxidized to a furanone ring using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one.
Oxidation: 3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-dimethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one: Reduction product with an amino group instead of a nitro group.
3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one: Oxidation product with a furanone ring instead of a dihydrofuranone ring.
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and potential biological activities, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H17NO6 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H17NO6/c1-3-20-13-8-11(7-10-5-6-22-15(10)17)12(16(18)19)9-14(13)21-4-2/h7-9H,3-6H2,1-2H3/b10-7- |
Clé InChI |
OBARWZGPUBMWJG-YFHOEESVSA-N |
SMILES isomérique |
CCOC1=C(C=C(C(=C1)/C=C\2/CCOC2=O)[N+](=O)[O-])OCC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



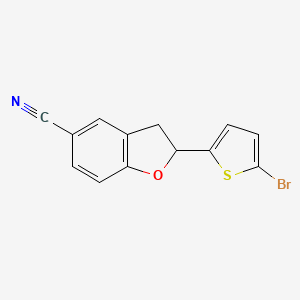
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

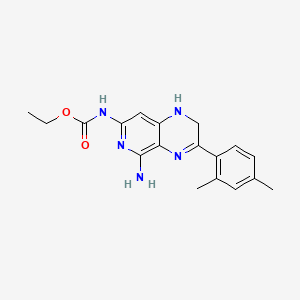
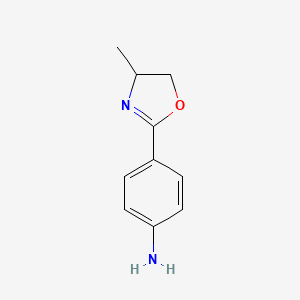
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)
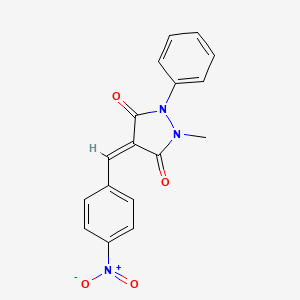
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
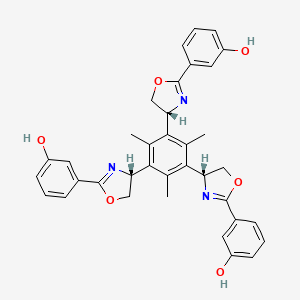
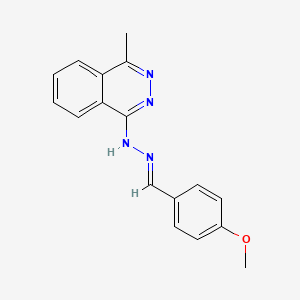
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
